2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid
Overview
Description
2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications, particularly in medicinal chemistry due to their biological activities .
Mechanism of Action
Target of Action
It is a derivative of benzimidazoles , which are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Benzimidazoles, in general, interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins . This interaction can lead to changes in cellular processes, such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given its structural similarity to benzimidazoles, it may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The rate of reaction of similar compounds is known to be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
Based on the known effects of benzimidazoles, it can be inferred that this compound may lead to changes in cell cycle progression and cell volume regulation .
Action Environment
The action, efficacy, and stability of 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of reaction of this compound . Additionally, the presence of other substituents in the aromatic ring can also influence its reactivity .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazoles interact with various enzymes, proteins, and other biomolecules . For instance, phenylacetic acid, a component of this compound, is an active auxin, a type of plant hormone .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenylacetic acid, a component of this compound, is known to undergo ketonic decarboxylation to form ketones .
Preparation Methods
The synthesis of 2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Comparison with Similar Compounds
2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid is unique due to its specific structure, which includes a benzimidazole ring fused with a phenyl group and a chloro substituent. Similar compounds include:
Phenylacetic acid: An organic compound with a phenyl group and a carboxylic acid functional group.
Benzeneacetic acid: Another compound with a benzene ring and an acetic acid group.
These similar compounds share some structural features but differ in their specific substituents and functional groups, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-(6-chloro-2-phenylbenzimidazol-1-yl)oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURJTBVNPJIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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